molecular formula C7H3ClFNO B183587 2-Chloro-5-fluoro-1,3-benzoxazole CAS No. 135533-78-7

2-Chloro-5-fluoro-1,3-benzoxazole

Cat. No. B183587
M. Wt: 171.55 g/mol
InChI Key: QFKHKBJLBBASAZ-UHFFFAOYSA-N
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Description

“2-Chloro-5-fluoro-1,3-benzoxazole” is a chemical compound with the CAS Number: 135533-78-7 . It has a molecular weight of 171.56 and its IUPAC name is 2-chloro-5-fluoro-1,3-benzoxazole . It is typically stored at -10 degrees Celsius and is available in powder form .


Synthesis Analysis

Benzoxazole derivatives, including “2-Chloro-5-fluoro-1,3-benzoxazole”, have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesis of benzoxazole derivatives involves various pathways and different reaction conditions .


Molecular Structure Analysis

The InChI code for “2-Chloro-5-fluoro-1,3-benzoxazole” is 1S/C7H3ClFNO/c8-7-10-5-3-4 (9)1-2-6 (5)11-7/h1-3H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

It is typically stored at -10 degrees Celsius . The compound’s molecular weight is 171.56 .

Scientific Research Applications

Microwave-assisted Synthesis in Medicinal Chemistry

Microwave-assisted synthesis has emerged as a powerful technique for the efficient and rapid synthesis of benzoxazole derivatives, including 2-Chloro-5-fluoro-1,3-benzoxazole. This method enhances the diversity and speed of research in modern chemistry, proving especially useful for synthesizing benzoxazole derivatives under various reaction conditions. These derivatives exhibit a broad range of pharmacological properties, making them of significant interest in drug development and medicinal chemistry. The technique offers advantages in terms of reaction speed and environmental friendliness compared to traditional synthesis methods (Özil & Menteşe, 2020).

S-arylation and Synthetic Utilities

The S-arylation of 2-mercaptobenzazoles, including those related to 2-Chloro-5-fluoro-1,3-benzoxazole, has been explored for creating compounds with diverse biological and pharmacological properties. These synthetic strategies are crucial for developing new therapeutic agents, showcasing the versatility and applicability of benzoxazole derivatives in creating biologically active compounds (Vessally et al., 2018). Additionally, synthetic approaches for benzimidazoles, quinoxalines, and benzodiazepines from o-phenylenediamines highlight the importance of benzoxazole and its derivatives in synthesizing a wide range of compounds with potential therapeutic applications (Ibrahim, 2011).

Applications in Alzheimer's Disease Research

Benzoxazole derivatives, including those related to 2-Chloro-5-fluoro-1,3-benzoxazole, have been explored as imaging agents in Alzheimer's disease research. These compounds have shown promise in amyloid imaging, aiding in the early detection and monitoring of Alzheimer's disease progression. This application underscores the potential of benzoxazole derivatives in neurodegenerative disease research and therapy (Nordberg, 2007).

Broad Pharmacological Properties

Benzoxazole and its derivatives exhibit a wide array of therapeutic activities, including antimicrobial, anti-inflammatory, analgesic, antiviral, antifungal, anticancer, and antidepressant activities. This broad spectrum of pharmacological properties highlights the significance of benzoxazole derivatives in drug discovery and development. The versatility of these compounds makes them valuable scaffolds for designing new therapeutic agents (K.M et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Benzoxazole derivatives, including “2-Chloro-5-fluoro-1,3-benzoxazole”, have been gaining importance in recent years due to their use in the preparation of new biological materials . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, future research may focus on exploring new synthetic strategies and applications for these compounds .

properties

IUPAC Name

2-chloro-5-fluoro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKHKBJLBBASAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556862
Record name 2-Chloro-5-fluoro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluoro-1,3-benzoxazole

CAS RN

135533-78-7
Record name 2-Chloro-5-fluoro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 2-mercapto-5-fluorobenzoxazole (2.0 g, 11.8 mmol) is slurried into POCl3 (9.7 mL, 104 mmol). The slurry is treated with PCl5 (3.0 g, 14.2 mmol) and 5.0 mL of anhydrous CH2Cl2. The mixture is stirred at room temperature for 5.5 hours. After this time excess POCl3 is removed under reduced pressure. The residue is treated with saturated aqueous NaHCO3 and the mixture is poured into a separatory funnel. The mixture is extracted with EtOAc and the combined extracts are washed with brine and dried over anhydrous Na2SO4. Filtration and concentration gives 1.76 g of 2-chloro-5-fluorobenzoxazole as a waxy solid. The crude chloride is used in the piperazine displacement reaction.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
9.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

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